molecular formula C7H2F10N2 B1304062 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole CAS No. 261761-18-6

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

Cat. No. B1304062
CAS RN: 261761-18-6
M. Wt: 304.09 g/mol
InChI Key: NRCIMEQWUAWYIM-UHFFFAOYSA-N
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Description

The compound 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by modifying the position of the amide bond on the pyrazole ring, which resulted in compounds with good insecticidal activities . Another approach to synthesizing pyrazole derivatives is the one-pot three-component reaction, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of polyfluorinated tris(pyrazolyl)borates has been achieved, providing ligands for metal complexes with electrophilic metal sites .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the presence of tetramers formed through hydrogen bonds and potential dynamic disorder involving intramolecular proton transfers . Similarly, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been reported, showing an almost planar conformation of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their properties. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction followed by saponification . Additionally, the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents such as trifluoromethyl groups. These properties can include fluorescence, as seen in the case of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibited strong fluorescence intensity . The electronic properties of these compounds can be fine-tuned, as demonstrated by the highly fluorescent pyrazoles synthesized through a one-pot reaction . The presence of fluorine atoms can also affect the electrophilicity of metal sites in metal complexes, as observed in the fluorinated tris(pyrazolyl)borate ligands .

Scientific Research Applications

Synthesis and Characterization

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is synthesized as part of a group of trifluoromethyl substituted pyrazoles, presenting an improved and efficient synthesis procedure. This process begins with corresponding β-diketones, emphasizing low-cost and easily available starting materials. The thermal properties of these synthesized pyrazoles are characterized using differential scanning calorimetry, indicating their potential utility in materials science and engineering due to unique thermal stability or responsiveness (Grünebaum et al., 2016).

Applications in Material Science

Heteroleptic cyclometalated iridium(III) complexes with this compound as a ligand show blue phosphorescence at room temperature, both in solution and solid state. These findings suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the chemical's role in advancing materials for electronics and photonics (Yang et al., 2005).

Chemical Reactivity and Regioselectivity

Research into the regioselective synthesis of 3- or 5-CF3-Pyrazoles demonstrates the influence of solvent on the reaction outcomes of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines. This study sheds light on the nuanced chemical reactivity of trifluoromethyl-substituted pyrazoles, providing insights into the synthesis of pharmacologically relevant compounds and the manipulation of molecular structures for desired chemical properties (Muzalevskiy et al., 2017).

Advanced Synthetic Methods

The development of regioselective cycloaddition methods for the synthesis of CF3-substituted pyrazoles and pyrazolines from electron-deficient allenes and trifluorodiazoethane highlights advanced synthetic techniques. These methods offer a pathway to diverse and structurally complex molecules with potential applications in medicinal chemistry and material science, demonstrating the versatility of this compound in facilitating novel chemical transformations (Zhang et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological system in which they are used .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The development of efficient methods for the preparation of fused polycyclic pyrazoles becomes highly urgent . Trifluoromethyl-containing compounds have shown potential in the synthesis of diverse fluorinated compounds, suggesting a promising future direction .

properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCIMEQWUAWYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382159
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261761-18-6
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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